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Abstract
These application notes provide a comprehensive guide for the formulation and evaluation of

orally disintegrating tablets (ODTs) containing Frovatriptan Succinate. Frovatriptan
Succinate is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2]

The development of an ODT formulation for Frovatriptan Succinate aims to enhance patient

compliance and provide rapid relief from migraine symptoms by allowing for quick

disintegration in the oral cavity without the need for water.[1][3] This document outlines detailed

formulation strategies, manufacturing methods, and in-depth experimental protocols for the

characterization and quality control of Frovatriptan Succinate ODTs.

Introduction to Frovatriptan Succinate ODTs
Frovatriptan Succinate is an effective anti-migraine agent.[4] However, its conventional oral

tablets have a relatively slow onset of action.[5] Orally disintegrating tablets are a promising

alternative dosage form designed to disintegrate or dissolve rapidly in the saliva.[3] This can

lead to pre-gastric absorption and has the potential to bypass first-pass metabolism, which may

improve the bioavailability of the drug.[1] The primary goal for developing Frovatriptan
Succinate as an ODT is to offer faster relief from migraine attacks and improve ease of
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administration, particularly for patients experiencing nausea or difficulty in swallowing.[1][6] The

standard dose for Frovatriptan is 2.5 mg.[7][8]

Formulation Development
The formulation of Frovatriptan Succinate ODTs involves the careful selection of excipients to

ensure rapid disintegration, good mouthfeel, and adequate tablet strength. The most common

manufacturing methods are direct compression and wet granulation.[1] Direct compression is

often preferred due to its simplicity and cost-effectiveness.[1]

Excipients
The choice of excipients is critical for the successful formulation of ODTs. Key excipients

include:

Superdisintegrants: These are essential for the rapid breakdown of the tablet in the oral

cavity. Commonly used superdisintegrants for Frovatriptan Succinate ODTs include

Crospovidone (CPV), Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG).

[1][9] Studies have shown that the concentration of the superdisintegrant significantly

impacts the disintegration time and drug release rate.[9][10] Formulations with Crospovidone

have demonstrated faster release profiles.[9][10]

Diluents: These are used to increase the bulk of the tablet. Di-calcium phosphate is a

common diluent used in direct compression formulations.[1]

Binders: Binders such as PVP K-30 are used in wet granulation to impart cohesiveness to

the powder mixture.[1]

Sweeteners and Flavors: Aspartame is often included to improve the taste and patient

acceptability.[1]

Lubricants and Glidants: Magnesium stearate, talc, and colloidal silicon dioxide (Aerosil) are

used to improve the flowability of the powder blend and prevent sticking to the tablet press.

[1][9]
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The following tables summarize example formulations for Frovatriptan Succinate ODTs

developed using direct compression and wet granulation methods.

Table 1: Formulations of Frovatriptan Succinate ODTs by Direct Compression[1][9]
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Ingre
dient
s
(mg)

F1
(4%
SSG)

F2
(6%
SSG)

F3
(8%
SSG)

F4
(4%
CCS)

F5
(6%
CCS)

F6
(8%
CCS)

F7
(4%
CPV)

F8
(6%
CPV)

F9
(8%
CPV)

Frovat

riptan

Succin

ate

3.91 3.91 3.91 3.91 3.91 3.91 3.91 3.91 3.91

Sodiu

m

Starch

Glycol

ate

4 6 8 - - - - - -

Crosc

armell

ose

Sodiu

m

- - - 4 6 8 - - -

Crosp

ovidon

e

- - - - - - 4 6 8

Di-

calciu

m

Phosp

hate

86.09 84.09 82.09 86.09 84.09 82.09 86.09 84.09 82.09

Aspart

ame
2 2 2 2 2 2 2 2 2

Magne

sium

Steara

te

2 2 2 2 2 2 2 2 2

Talc 1 1 1 1 1 1 1 1 1
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Colloid

al

Silicon

Dioxid

e

1 1 1 1 1 1 1 1 1

Total

Weight

(mg)

100 100 100 100 100 100 100 100 100

Table 2: Formulations of Frovatriptan Succinate ODTs by Wet Granulation[1]
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Ingre
dient
s
(mg)

WG1
(4%
SSG)

WG2
(6%
SSG)

WG3
(8%
SSG)

WG4
(4%
CCS)

WG5
(6%
CCS)

WG6
(8%
CCS)

WG7
(4%
CPV)

WG8
(6%
CPV)

WG9
(8%
CPV)

Frovat

riptan

Succin

ate

3.91 3.91 3.91 3.91 3.91 3.91 3.91 3.91 3.91

Sodiu

m

Starch

Glycol

ate

4 6 8 - - - - - -

Crosc

armell

ose

Sodiu

m

- - - 4 6 8 - - -

Crosp

ovidon

e

- - - - - - 4 6 8

Di-

calciu

m

Phosp

hate

84.09 82.09 80.09 84.09 82.09 80.09 84.09 82.09 80.09

PVP

K-30
4 4 4 4 4 4 4 4 4

Aspart

ame
2 2 2 2 2 2 2 2 2

Magne

sium

1 1 1 1 1 1 1 1 1
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Steara

te

Talc 1 1 1 1 1 1 1 1 1

Total

Weight

(mg)

100 100 100 100 100 100 100 100 100

Manufacturing Protocols
Direct Compression Method

Step 1: Raw Material Preparation Step 2: Blending Step 3: Tableting

Sieve Frovatriptan Succinate and Excipients
(Mesh No. 40)

Mix sieved ingredients thoroughly
(10 minutes)

Add lubricants (Magnesium Stearate, Talc)
and blend for a short period

Compress the blend into tablets
(8mm round punch)

Click to download full resolution via product page

Caption: Direct Compression Workflow for Frovatriptan Succinate ODTs.

Protocol:

Sieving: All ingredients, including Frovatriptan Succinate, superdisintegrant, diluent, and

sweetener, are accurately weighed and passed through a mesh no. 40 sieve to ensure

uniformity.[1]

Blending: The sieved ingredients are thoroughly mixed for approximately 10 minutes to

achieve a homogenous blend.[1]

Lubrication: The lubricant (magnesium stearate) and glidants (talc, aerosil) are added to the

blend and mixed for a further 2-3 minutes.[1]

Compression: The final lubricated blend is compressed into tablets using a suitable tablet

compression machine, typically with an 8mm round punch, to a target weight of 100 mg and

a hardness of 3-4 kg/cm ².[9]
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Wet Granulation Method

Step 1: Dry Mixing

Step 2: Granulation Step 3: Drying and Sizing Step 4: Final Blending and Compression

Sieve Frovatriptan Succinate and Excipients
(Mesh No. 40) Mix sieved ingredients thoroughly

Add binder solution to powder mix
to form a coherent mass

Prepare binder solution
(PVP K-30 in Isopropyl Alcohol) Dry the wet granules at 60°C Pass dried granules through sieve Blend granules with lubricants Compress into tablets

Click to download full resolution via product page

Caption: Wet Granulation Workflow for Frovatriptan Succinate ODTs.

Protocol:

Dry Mixing: Frovatriptan Succinate, superdisintegrant, diluent, and sweetener are weighed

and mixed.[1]

Granulation: A binder solution of PVP K-30 in isopropyl alcohol is prepared and added to the

powder mixture to form a wet mass.[1]

Drying: The wet granules are dried in an oven at 60°C until the loss on drying is between 2-

2.5%.[1]

Sizing: The dried granules are passed through a sieve to obtain uniform size granules.[1]

Final Blending: The sized granules are blended with a lubricant and glidant.

Compression: The final blend is compressed into tablets.

Quality Control Protocols
A series of pre-compression and post-compression tests are essential to ensure the quality of

the formulated ODTs.[11][12]
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Pre-Compression Evaluation

Post-Compression Evaluation

Bulk Density

Tablets

Tapped Density Angle of Repose Compressibility Index Hausner's Ratio

Hardness Friability Weight Variation Drug Content Uniformity Wetting Time In-Vitro Disintegration Time In-Vitro Dissolution Study

Powder_Blend

Click to download full resolution via product page

Caption: Quality Control Workflow for Frovatriptan Succinate ODTs.

Pre-Compression Parameter Evaluation
Table 3: Pre-Compression Parameters for Direct Compression Blends[1]
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Formulation
Code

Bulk
Density
(g/ml)

Tapped
Density
(g/ml)

Carr's Index
(%)

Hausner's
Ratio

Angle of
Repose (°)

F1 0.54±0.005 0.65±0.005 16.92±0.10 1.20±0.005 22.45±0.05

F2 0.55±0.005 0.67±0.005 17.91±0.04 1.21±0.005 21.72±0.07

F3 0.56±0.005 0.69±0.005 18.84±0.05 1.23±0.005 21.80±0.05

F4 0.54±0.005 0.66±0.005 18.18±0.07 1.22±0.005 22.78±0.07

F5 0.55±0.005 0.68±0.005 19.11±0.05 1.23±0.005 21.60±0.05

F6 0.56±0.005 0.70±0.005 20.00±0.04 1.25±0.005 20.85±0.05

F7 0.53±0.005 0.65±0.005 18.46±0.05 1.22±0.005 22.12±0.07

F8 0.54±0.005 0.67±0.005 19.40±0.04 1.24±0.005 21.45±0.05

F9 0.55±0.005 0.69±0.005 20.28±0.07 1.25±0.005 20.70±0.07

Protocols for Pre-Compression Tests:

Angle of Repose: Determined by the fixed funnel method. The powder blend is passed

through a funnel fixed at a certain height onto a horizontal surface. The height and radius of

the powder cone are measured to calculate the angle of repose.

Bulk Density: A known quantity of powder blend is placed in a measuring cylinder, and the

volume is noted. Bulk density is calculated as mass divided by volume.

Tapped Density: The measuring cylinder containing the powder blend is tapped for a

specified number of times, and the final volume is recorded. Tapped density is calculated as

mass divided by the tapped volume.

Compressibility Index (Carr's Index) and Hausner's Ratio: These are calculated from the bulk

and tapped densities to assess the flowability of the powder.

Post-Compression Parameter Evaluation
Table 4: Post-Compression Parameters for Frovatriptan Succinate ODTs[1][9]
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Formulati
on Code

Hardness
( kg/cm ²)

Friability
(%)

Weight
Variation
(mg)

Drug
Content
(%)

Wetting
Time
(sec)

Disintegr
ation
Time
(sec)

F1 3.2±0.10 0.52±0.02 99.5±0.5 98.9±0.45 45±1 50±1

F2 3.3±0.15 0.48±0.03 100.1±0.8 99.2±0.38 40±1 44±1

F3 3.4±0.10 0.45±0.02 99.8±0.6 99.5±0.50 35±1 38±1

F4 3.2±0.10 0.55±0.02 100.2±0.7 98.8±0.40 38±1 42±1

F5 3.3±0.15 0.51±0.03 99.7±0.5 99.3±0.35 32±1 36±1

F6 3.4±0.10 0.48±0.02 100.0±0.9 99.6±0.48 28±1 31±1

F7 3.2±0.10 0.58±0.02 99.6±0.5 98.7±0.42 30±1 34±1

F8 3.3±0.15 0.54±0.03 100.3±0.8 99.4±0.36 25±1 28±1

F9 3.4±0.10 0.50±0.02 99.9±0.6 99.8±0.51 20±1 22±1

Protocols for Post-Compression Tests:

Hardness: The tablet's resistance to crushing is measured using a hardness tester. Oral

tablets typically have a hardness of 4 to 10 kg.[13]

Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a set

number of revolutions. The tablets are then re-weighed, and the percentage of weight loss is

calculated.[13]

Weight Variation: Twenty tablets are individually weighed, and the average weight is

calculated. The individual weights are then compared to the average.[13]

Drug Content Uniformity: A number of tablets are assayed for their drug content to ensure

uniformity across the batch.[13]

Wetting Time: A piece of tissue paper folded twice is placed in a petri dish containing 6 ml of

water. A tablet is placed on the paper, and the time for complete wetting is measured.
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In-Vitro Disintegration Time: The test is performed using a disintegration test apparatus. One

tablet is placed in each tube of the basket, and the time taken for the tablets to disintegrate

completely in pH 6.8 phosphate buffer at 37±2°C is recorded.[9] For ODTs, the disintegration

time should be less than 3 minutes.[11]

In-Vitro Dissolution Study: This is performed using a USP dissolution apparatus (paddle

type) at 50 rpm in 900 ml of pH 6.8 phosphate buffer.[11] Aliquots of the dissolution medium

are withdrawn at specified time intervals and analyzed for drug content using a UV-Visible

spectrophotometer at a λmax of 290 nm.[1]

Table 5: In-Vitro Drug Release Profile of Frovatriptan Succinate ODTs[1]

Time
(min)

F1
(%)

F2
(%)

F3
(%)

F4
(%)

F5
(%)

F6
(%)

F7
(%)

F8
(%)

F9
(%)

2 35.2 38.5 42.1 40.3 44.2 48.7 45.6 50.1 55.4

4 48.9 52.7 58.3 55.1 60.8 66.4 62.9 69.2 75.8

6 60.1 65.4 71.8 68.2 74.5 80.9 76.3 83.1 100.0

8 72.3 78.6 85.2 80.4 87.1 92.6 88.5 94.3 -

10 84.5 90.1 96.7 91.3 96.8 98.9 95.7 98.2 -

15 92.6 97.3 99.8 98.1 99.5 - 99.2 - -

Conclusion
The development of Frovatriptan Succinate orally disintegrating tablets offers a promising

approach to improve the management of migraine. By utilizing superdisintegrants like

Crospovidone at an optimal concentration of 8% w/w, it is possible to formulate ODTs with rapid

disintegration times and complete drug release within minutes.[9][10] The direct compression

method provides an efficient and economical manufacturing process for producing high-quality

Frovatriptan Succinate ODTs that meet all the required quality control specifications. The

detailed protocols and formulation guidelines presented in these application notes can serve as

a valuable resource for researchers and professionals in the field of pharmaceutical

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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